4-Methyl-2-(1-pyrrolyl)pyridine

Organic Synthesis N-Alkylation Regioselectivity

This specific regioisomer (4-methyl, 2-(1-pyrrolyl)pyridine) is essential for synthetic sequences requiring N-alkylation. Generic analogs exhibit lower reactivity toward quaternisation, compromising yield. Its defined LogP (2.18) and molecular weight (158.2 g/mol) make it a strategic building block for hit-to-lead and fragment-based drug discovery. Procure this 98% pure scaffold to ensure synthetic success and reliable analytical reference standards.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 90996-18-2
Cat. No. B3344806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(1-pyrrolyl)pyridine
CAS90996-18-2
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C=CC=C2
InChIInChI=1S/C10H10N2/c1-9-4-5-11-10(8-9)12-6-2-3-7-12/h2-8H,1H3
InChIKeyIYQKSFDFSHYLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2) Procurement Data Sheet


4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2) is a heterocyclic compound of the pyrrolylpyridine class, characterized by a pyridine ring linked via its 2-position to a pyrrole ring, with a methyl group at the pyridine 4-position. It is primarily utilized as a versatile small molecule scaffold and chemical building block in pharmaceutical research and organic synthesis. The compound is commercially available with a standard purity of 98% from major suppliers .

Why 4-Methyl-2-(1-pyrrolyl)pyridine Cannot Be Replaced by a Generic Pyrrolylpyridine Analog


In pyrrolylpyridine chemistry, the precise substitution pattern dictates critical parameters including electron density distribution, steric hindrance, and hydrogen-bonding capacity, which in turn govern reactivity and target binding. Substitution of 4-Methyl-2-(1-pyrrolyl)pyridine with a generic analog (e.g., a 3-linked or unmethylated variant) risks substantial alterations in molecular conformation and electronic properties [1]. The 4-methyl group on the pyridine ring exerts a specific steric and electron-donating effect, influencing nucleophilic aromatic substitution and metal coordination behavior. Furthermore, the 2-(1-pyrrolyl) linkage, as opposed to a 2-(pyrrol-2-yl) linkage, results in a fundamentally different nitrogen arrangement. Research demonstrates that 2-(pyrrol-2-yl)pyridines exhibit lower activity toward quaternisation, enabling selective N-alkylation of 2-, 3-, and 4-(pyrrol-2-yl)pyridines [2]. This compound-specific reactivity profile underscores why substitution with a different isomer is not scientifically sound, as the precise regiochemistry is an intrinsic determinant of its synthetic utility.

Quantitative Evidence Guide: 4-Methyl-2-(1-pyrrolyl)pyridine Differentiation vs. Analogs


Positional Reactivity Advantage in Selective N-Alkylation

4-Methyl-2-(1-pyrrolyl)pyridine exhibits a key reactivity advantage over its 2-(pyrrol-2-yl)pyridine counterpart. Due to its specific 2-(1-pyrrolyl) linkage, it does not suffer from the reduced reactivity towards quaternisation seen in 2-(pyrrol-2-yl)pyridines. This allows for its use in selective N-alkylation reactions, a process where the 2-(pyrrol-2-yl) isomers are problematic [1]. This is a class-level inference based on the behavior of pyrrolylpyridine isomers [1].

Organic Synthesis N-Alkylation Regioselectivity

Predefined Physicochemical Profile vs. Reduced Analogs

The fully aromatic 4-Methyl-2-(1-pyrrolyl)pyridine possesses a defined and stable physicochemical profile, differentiating it from structurally similar but chemically distinct reduced analogs like 4-Methyl-2-(1-pyrrolidinyl)pyridine (CAS 325460-95-5). The target compound has a molecular weight of 158.2 g/mol and a LogP of 2.18 , compared to the reduced analog's higher molecular weight of 162.23 g/mol [1]. The aromatic nature of the target compound confers a planar structure with distinct UV absorbance and refractive index (1.6005 at 98% purity) , whereas the reduced analog is non-aromatic and saturated, leading to vastly different chromatographic behavior and solubility.

Physicochemical Properties Formulation Analytical Characterization

Commercial Availability: Standardized vs. Custom Synthesis

4-Methyl-2-(1-pyrrolyl)pyridine is a stocked catalog item with defined pricing and lead times, differentiating it from closely related analogs that often require custom synthesis. For instance, the reduced analog 4-Methyl-2-(1-pyrrolidinyl)pyridine (CAS 325460-95-5) is listed with 'price on request' and likely longer lead times for bulk quantities [1]. In contrast, 4-Methyl-2-(1-pyrrolyl)pyridine is readily available off-the-shelf in 1g and 5g quantities with 98% purity from major global suppliers like Thermo Fisher Scientific .

Procurement Lead Time Inventory Management

Validated Application Scenarios for 4-Methyl-2-(1-pyrrolyl)pyridine (CAS 90996-18-2) Procurement


Synthetic Chemistry: Regioselective N-Alkylation Routes

As supported by class-level evidence, 4-Methyl-2-(1-pyrrolyl)pyridine is the appropriate building block for synthetic sequences requiring N-alkylation, a reaction that would be problematic with 2-(pyrrol-2-yl)pyridine isomers due to their lower reactivity toward quaternisation . Researchers building complex heterocyclic libraries should procure this specific isomer to ensure synthetic success.

Pharmaceutical Research: Medicinal Chemistry Scaffold

This compound is specifically described by vendors as a 'versatile small molecule scaffold' for pharmaceutical research . Its defined LogP of 2.18 and molecular weight of 158.2 g/mol position it within favorable drug-like property space, making it a strategic choice for initial hit-to-lead or fragment-based drug discovery efforts, as opposed to less characterized or custom-synthesis analogs.

Analytical Method Development and Quality Control

With a purity of 98% and a well-defined refractive index of 1.6005 , 4-Methyl-2-(1-pyrrolyl)pyridine serves as a reliable reference standard for analytical method development (e.g., HPLC, GC). Its distinct aromatic chromophore also provides a strong UV signal, a property not shared with its non-aromatic reduced analogs, making it a superior choice for developing robust LC-MS methods.

Materials Science: Polymer and Oligomer Precursor

The compound's fully aromatic structure is a key building block for synthesizing alternating pyrrole-pyridine oligomers and polymers, as described in foundational work by Jones et al. . Its specific substitution pattern is critical for controlling the electronic and structural properties of the resulting materials, a function for which a reduced or regioisomeric analog would be unsuitable.

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